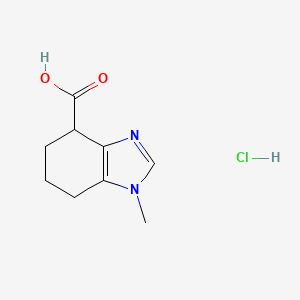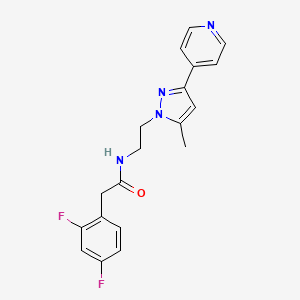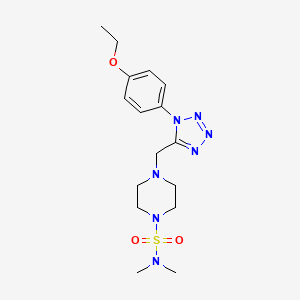![molecular formula C19H21N3O2S B2521541 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide CAS No. 1020979-95-6](/img/structure/B2521541.png)
2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide is a synthetic molecule that likely exhibits a complex structure with a thiazolo[3,2-a]pyrimidinone core. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and synthetic methods that could be relevant to the synthesis and properties of this compound.
Synthesis Analysis
The synthesis of related thiazolo[3,2-a]pyrimidinone compounds involves the use of doubly electrophilic building blocks such as 2-chloro-N-phenylacetamide, which can form ring-annulated products through the elimination of by-products like aniline . Although the exact synthesis of the compound is not detailed, it is plausible that similar synthetic strategies could be employed, utilizing electrophilic precursors and appropriate reaction conditions to construct the thiazolo[3,2-a]pyrimidinone skeleton.
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidinone derivatives has been confirmed through analytical and spectral studies, including single-crystal X-ray data . These techniques would be essential in determining the precise structure of 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide, ensuring the correct arrangement of the substituents around the heterocyclic core.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of the specific compound . However, related compounds containing pyrimidine and thiadiazole rings have been synthesized and reacted with various reagents to yield target compounds with potential herbicidal activity . These reactions often involve multistep processes, including ring closure and substitution reactions, which could be relevant to the chemical behavior of 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques such as IR, 1H-NMR, EIMS, and elemental analyses . These methods would provide valuable information about the functional groups, molecular weight, and elemental composition of 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide. Additionally, the presence of electron-donating or withdrawing groups on the phenyl ring can significantly influence the biological activity of such compounds .
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Compounds incorporating the thiazolo[3,2-a]pyrimidine ring have been synthesized for antimicrobial evaluation. One study reports the utility of related structures in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
Herbicidal Activity
Novel compounds containing pyrimidine and 1,3,4-thiadiazole rings have been designed and synthesized, demonstrating moderate to good selective herbicidal activity against certain plant species, though lacking inhibitory activity against others (Liu & Shi, 2014).
Anti-HIV and Anti-inflammatory Activities
Several studies have focused on the synthesis of thiazolo[3,2-a]pyrimidine derivatives for their potential anti-HIV and anti-inflammatory activities. For instance, derivatives have shown activity against HIV-1 (Danel, Pedersen, & Nielsen, 1998) and exerted moderate anti-inflammatory activity in animal models (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Antiproliferative Activity Against Cancer Cell Lines
Compounds with a thiazolo[3,2-a]pyrimidine scaffold have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating selective cytotoxicity to cancer cells over normal cells (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Adenosine Receptor Affinity
Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has shown that these compounds exhibit A1 adenosine receptor affinity, indicating potential for therapeutic applications in diseases related to adenosine receptor dysregulation (Harden, Quinn, & Scammells, 1991).
Future Directions
The future directions for “2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide” and similar compounds could involve further exploration of their potential as antimicrobial agents, given the significant antibacterial and antitubercular activities observed in some compounds . Additionally, their structural similarity to biogenic purine bases suggests potential as purine antagonists , which could be an area of future research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been found to interact with a variety of biological targets, including calcium channels, acetylcholinesterase, cdc25b phosphatase, bcl-2 family proteins, glutamate receptors, and 5-ht2a receptors .
Mode of Action
Thiazolo[3,2-a]pyrimidines, which share structural similarities, have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Given the range of targets associated with thiazolo[3,2-a]pyrimidines, it is likely that multiple pathways could be affected, potentially leading to a variety of downstream effects .
Result of Action
Thiazolo[3,2-a]pyrimidines have been associated with a range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholinesterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-ht2a receptor antagonistic activities .
properties
IUPAC Name |
2-phenyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-5-15(14-9-7-6-8-10-14)17(23)21-16-11(2)20-19-22(18(16)24)12(3)13(4)25-19/h6-10,15H,5H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCUGCEWXSWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C(=C(S3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2521462.png)
![(E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2521466.png)

![2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2521468.png)

![2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one](/img/structure/B2521471.png)

![3-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol dihydrochloride](/img/structure/B2521476.png)

![2-chloro-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B2521479.png)
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2521480.png)
